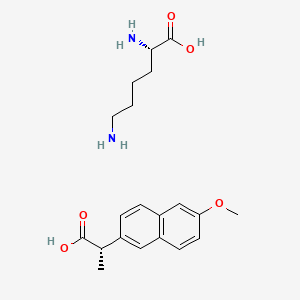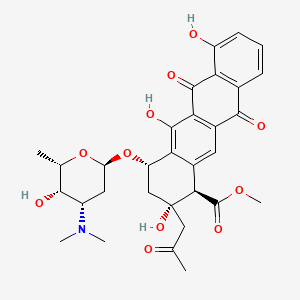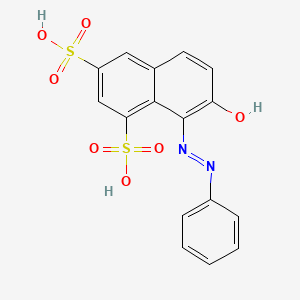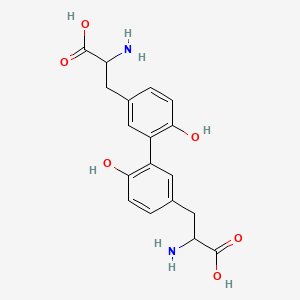
2-(3,4-二甲氧基苯基)乙酰胺
描述
2-(3,4-Dimethoxyphenyl)acetamide is a compound of interest in various chemical and pharmaceutical research areas due to its structural characteristics and potential biological activities. While the specific compound "2-(3,4-Dimethoxyphenyl)acetamide" itself has not been directly highlighted in recent research, related compounds have been synthesized and studied for their anticancer activities, molecular docking analyses, and structural elucidations, providing a context for understanding its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves processes like stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. Such syntheses yield compounds with potential anticancer activities, as confirmed by in silico modeling studies targeting specific receptors (Sharma et al., 2018).
Molecular Structure Analysis
The crystal structure of synthesized compounds related to 2-(3,4-Dimethoxyphenyl)acetamide reveals orthorhombic crystal systems with specific unit cell parameters. The structures feature intermolecular hydrogen bonds and intramolecular interactions, contributing to their stability and potential biological activities (Sharma et al., 2018).
Chemical Reactions and Properties
While the precise chemical reactions of 2-(3,4-Dimethoxyphenyl)acetamide are not detailed in the available literature, related compounds undergo various reactions, including Mn(III)/Cu(II)-mediated oxidative radical cyclization, leading to the formation of complex structures with potential biological relevance (Chikaoka et al., 2003).
Physical Properties Analysis
The physical characterization of compounds similar to 2-(3,4-Dimethoxyphenyl)acetamide involves spectroscopic techniques like IR, NMR, and Mass spectroscopy. These methods help confirm the compounds' structures and understand their physical properties, such as solubility and stability (Jarrahpour et al., 2006).
Chemical Properties Analysis
Quantum chemical calculations on related compounds provide insights into molecular structural parameters, vibrational frequencies, electronic properties, and thermodynamic properties. Such analyses contribute to a deeper understanding of the reactivity, stability, and potential applications of these compounds in various fields (Choudhary et al., 2014).
科学研究应用
药物化学与药物设计
2-(3,4-二甲氧基苯基)乙酰胺: 是一种在药物化学领域中引起关注的化合物,因为它与已知药理活性的化合物结构相似。 其衍生物,如查耳酮、吲哚和喹啉,已被研究作为治疗剂的潜力 。该化合物的分子框架允许设计具有改善的安全性和功效特征的新药物。
生物活性物质的合成
该化合物在生物活性物质的合成中用作前体。 它在分子水平上研究药物相互作用方面特别有用,其中特定的官能团被触发,导致所需的生物效应 。
抗氧化活性
2-(3,4-二甲氧基苯基)乙酰胺的衍生物已显示出显着的抗氧化活性。 该特性对于开发治疗氧化应激相关疾病的治疗方法至关重要 。
化学中间体
该化合物用作制备各种药物的中间体。 例如,它已被用于合成肌肉松弛剂罂粟碱 。
计算化学应用
在计算化学中,2-(3,4-二甲氧基苯基)乙酰胺及其衍生物用于模拟和预测新药的行为。 这包括研究它们与生物靶标的结合亲和力和相互作用 。
材料科学
由于其特定的物理化学性质,该化合物可用于材料科学研究,特别是用于有机电子材料的开发 。
工业有机化学
作为一种通用的有机化合物,2-(3,4-二甲氧基苯基)乙酰胺在工业有机化学中得到应用,用于开发新的合成途径并改进现有药物生产工艺 。
安全性和功效增强
该化合物的衍生物正在探索其增强生活质量的潜力,方法是促进药物的安全性和有效性。 这涉及对药物制剂进行严格的测试和优化 。
安全和危害
生化分析
Biochemical Properties
2-(3,4-Dimethoxyphenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the P2X7 purinergic receptor, acting as a competitive antagonist . This interaction inhibits the receptor’s activity, which is involved in various cellular processes such as inflammation and cell death. Additionally, 2-(3,4-Dimethoxyphenyl)acetamide has been reported to exhibit hypocholesterolemic effects, potentially interacting with enzymes involved in cholesterol metabolism .
Cellular Effects
2-(3,4-Dimethoxyphenyl)acetamide has notable effects on various types of cells and cellular processes. It has been observed to induce central nervous system (CNS) depression, indicating its potential impact on neuronal cells . Furthermore, it has shown hypocholesterolemic activity, suggesting its influence on liver cells involved in cholesterol synthesis and metabolism . The compound also affects plasma glucose levels, indicating its potential impact on pancreatic cells and glucose metabolism .
Molecular Mechanism
The molecular mechanism of 2-(3,4-Dimethoxyphenyl)acetamide involves its interaction with specific biomolecules. As a competitive antagonist of the P2X7 purinergic receptor, it binds to the receptor and inhibits its activity . This inhibition can lead to reduced inflammation and cell death. Additionally, the compound’s hypocholesterolemic effect may involve the inhibition of enzymes responsible for cholesterol synthesis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)acetamide have been studied over time. The compound has shown stability under standard laboratory conditions, with no significant degradation observed . Long-term studies have indicated that its effects on cellular function, such as CNS depression and hypocholesterolemic activity, persist over extended periods
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxyphenyl)acetamide vary with different dosages in animal models. Studies have shown that doses ranging from 50 to 400 mg/kg do not cause mortality in mice, indicating a relatively high safety margin . At higher doses, the compound may exhibit toxic or adverse effects, such as CNS depression and alterations in cardiovascular function . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(3,4-Dimethoxyphenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in its metabolism, leading to the formation of metabolites . The compound’s hypocholesterolemic effect suggests its involvement in cholesterol metabolism pathways . Additionally, its impact on plasma glucose levels indicates potential interactions with metabolic pathways related to glucose homeostasis .
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxyphenyl)acetamide within cells and tissues involve specific transporters and binding proteins. The compound is likely transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its distribution to various cellular compartments
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxyphenyl)acetamide plays a crucial role in its activity and function. The compound may be localized to specific cellular compartments, such as the cytoplasm or organelles, depending on its interactions with targeting signals or post-translational modifications . These localizations can influence its activity and interactions with other biomolecules, ultimately affecting its biochemical and cellular effects.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWOZWFDSYIYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205203 | |
| Record name | 3,4-Dimethoxyphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5663-56-9 | |
| Record name | 2-(3,4-Dimethoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxyphenylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5663-56-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxyphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHOXYPHENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OBB6GM5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(3,4-Dimethoxyphenyl)acetamide interact with its biological target and what are the downstream effects?
A1: Research primarily focuses on a derivative of 2-(3,4-Dimethoxyphenyl)acetamide, specifically A-740003 (N-(1-{[(cyanoimino)(5-quinolinylamino) methyl] amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide), as a potent and selective antagonist of the P2X7 receptor. [] A-740003 competitively binds to the P2X7 receptor, preventing its activation by ATP. This, in turn, inhibits the downstream effects of P2X7 activation, including:
- Reduced intracellular calcium influx: P2X7 receptor activation typically leads to rapid increases in intracellular calcium. A-740003 blocks this influx. []
- Suppressed IL-1β release: P2X7 activation triggers the release of the pro-inflammatory cytokine IL-1β. A-740003 inhibits this release, demonstrating its anti-inflammatory potential. []
- Inhibition of pore formation: Prolonged P2X7 activation can lead to the formation of cytolytic pores in the cell membrane. A-740003 effectively blocks this pore formation, protecting cells from damage. []
Q2: What is the structural characterization of 2-(3,4-Dimethoxyphenyl)acetamide?
A2: While specific spectroscopic data is unavailable in the provided research, we can deduce some structural information:
Q3: Can you describe the structure-activity relationship (SAR) of 2-(3,4-Dimethoxyphenyl)acetamide derivatives, particularly regarding P2X7 receptor antagonism?
A3: Although the provided research doesn't delve into a detailed SAR analysis for 2-(3,4-Dimethoxyphenyl)acetamide derivatives, it highlights the importance of the 2-(3,4-dimethoxyphenyl)acetamide moiety in A-740003 for P2X7 receptor binding. [] Further research exploring modifications to this core structure and other substituents on the molecule would be needed to establish a comprehensive SAR profile and understand how specific structural changes influence P2X7 receptor antagonism, potency, and selectivity.
Q4: What are the potential applications of 2-(3,4-Dimethoxyphenyl)acetamide derivatives, particularly in a therapeutic context?
A4: Given the potent and selective P2X7 receptor antagonism displayed by A-740003, 2-(3,4-Dimethoxyphenyl)acetamide derivatives hold promise for treating conditions where P2X7 receptor activation contributes to the pathology. [] These include:
- Neuropathic pain: A-740003 demonstrated significant analgesic effects in rat models of neuropathic pain, indicating its potential for treating conditions like chronic pain and nerve injury. []
- Inflammatory disorders: The anti-inflammatory properties of A-740003, attributed to its inhibition of IL-1β release, suggest its potential application in treating inflammatory diseases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















